molecular formula C6H9NO2 B13324530 5-Oxa-2-azaspiro[3.4]octan-8-one

5-Oxa-2-azaspiro[3.4]octan-8-one

Cat. No.: B13324530
M. Wt: 127.14 g/mol
InChI Key: LRYJRCBLIZJALJ-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[34]octan-8-one is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . These methods typically require minimal chromatographic purifications, making them efficient and practical for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.4]octan-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-Oxa-2-azaspiro[3.4]octan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Lacks the oxygen atom present in 5-Oxa-2-azaspiro[3.4]octan-8-one.

    1-Oxa-2-azaspiro[2.5]octane: Features a different ring size and arrangement.

    5-Oxa-2-azaspiro[3.3]heptane: Contains a smaller ring system.

Uniqueness

This compound is unique due to its specific spirocyclic structure incorporating both oxygen and nitrogen atoms. This configuration provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.4]octan-8-one

InChI

InChI=1S/C6H9NO2/c8-5-1-2-9-6(5)3-7-4-6/h7H,1-4H2

InChI Key

LRYJRCBLIZJALJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1=O)CNC2

Origin of Product

United States

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